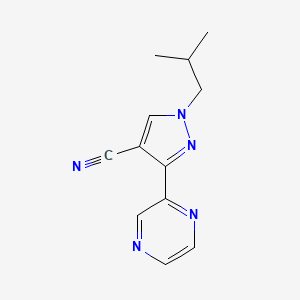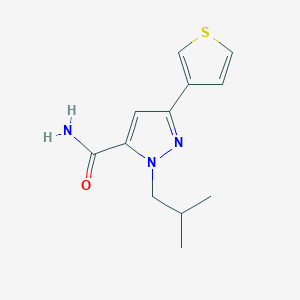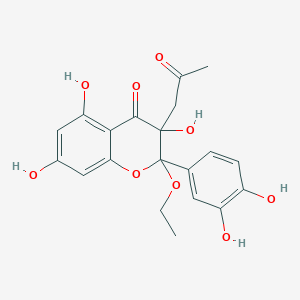
2-Ethoxy-3-acetonyltaxifolin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-3-acetonyltaxifolin is a natural compound belonging to the flavonoid family, specifically a flavanonol. It is known for its profound antioxidant properties, making it highly effective in studying conditions associated with oxidative stress. This compound is derived from taxifolin, which is widely recognized for its biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-3-acetonyltaxifolin typically involves the modification of taxifolin through various chemical reactions. One common method is the Williamson ether synthesis, where an alkyl halide reacts with an alkoxide ion . This reaction is an S_N2 reaction, meaning it proceeds with the substitution of a leaving group by a nucleophile.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethoxy-3-acetonyltaxifolin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where an electrophile replaces a hydrogen atom on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-Ethoxy-3-acetonyltaxifolin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the antioxidant mechanisms of flavonoids.
Biology: Investigated for its role in inhibiting the formation of amyloid fibrils, which are associated with neurodegenerative diseases.
Medicine: Explored for its potential therapeutic effects in treating oxidative stress-related conditions, such as cardiovascular diseases and cancer.
Industry: Utilized in the development of natural antioxidant formulations for food and cosmetic products.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-3-acetonyltaxifolin involves its ability to scavenge free radicals and inhibit oxidative stress. It exerts its effects by binding to prefibrillar species, preventing the formation of amyloid fibrils . Additionally, it enhances the antioxidant defense system by increasing the activity of antioxidant enzymes and reducing the levels of reactive oxygen species .
Comparaison Avec Des Composés Similaires
Taxifolin: The parent compound, known for its antioxidant and anti-inflammatory properties.
Quercetin: Another flavonoid with similar antioxidant activities.
Kaempferol: A flavonol with anti-cancer and anti-inflammatory effects.
Uniqueness: 2-Ethoxy-3-acetonyltaxifolin is unique due to its specific structural modifications, which enhance its antioxidant properties and make it more effective in certain biological applications compared to its parent compound, taxifolin .
Propriétés
Formule moléculaire |
C20H20O9 |
|---|---|
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
2-(3,4-dihydroxyphenyl)-2-ethoxy-3,5,7-trihydroxy-3-(2-oxopropyl)chromen-4-one |
InChI |
InChI=1S/C20H20O9/c1-3-28-20(11-4-5-13(23)14(24)6-11)19(27,9-10(2)21)18(26)17-15(25)7-12(22)8-16(17)29-20/h4-8,22-25,27H,3,9H2,1-2H3 |
Clé InChI |
MKRMEFNBLYQLBI-UHFFFAOYSA-N |
SMILES canonique |
CCOC1(C(C(=O)C2=C(C=C(C=C2O1)O)O)(CC(=O)C)O)C3=CC(=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


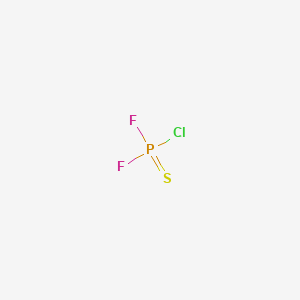
![5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2,4-Difluoroaniline](/img/structure/B13425785.png)
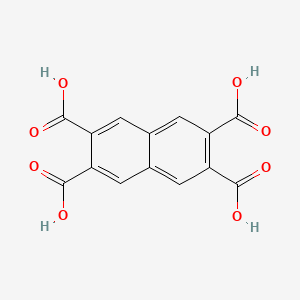
![1-[5-(2-fluorophenyl)-1-(1,2,3,4-tetrahydropyridin-5-ylsulfonyl)pyrrol-3-yl]-N-methylmethanamine](/img/structure/B13425806.png)
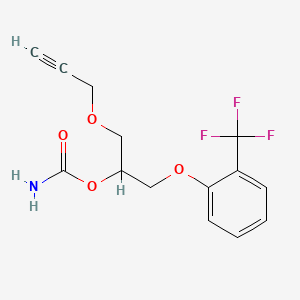
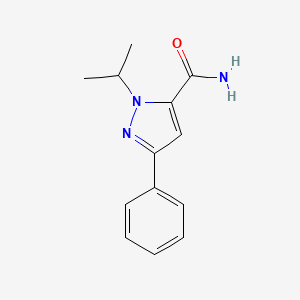
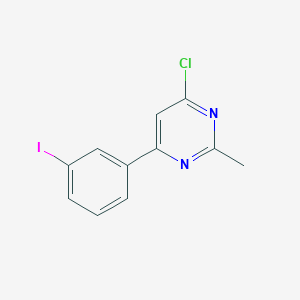
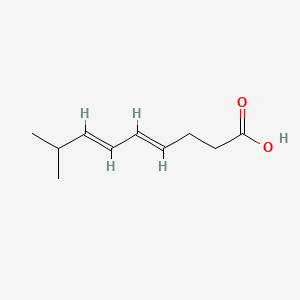
![Benzeneethanamine, alpha-methyl-N-[(pentafluorophenyl)methylene]-](/img/structure/B13425841.png)
![3-Methyl 5-[Methyl(phenylmethyl)amino]ethyl 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate Dihydrochloride](/img/structure/B13425844.png)

